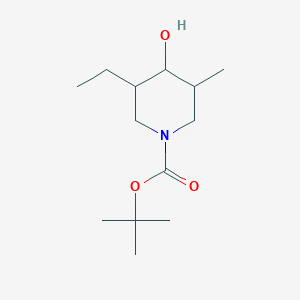
tert-Butyl 3-ethyl-4-hydroxy-5-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its tert-butyl ester group, which is known for its steric hindrance and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of tert-butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Purification of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in tert-butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate can undergo oxidation to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: tert-Butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: It is explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neuroprotective and anti-inflammatory properties.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the piperidine ring play crucial roles in binding to active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl ester group provides steric hindrance, enhancing the selectivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate
- 1-Boc-4-piperidone
- 1-Boc-piperidine-4-carboxaldehyde
Comparison:
- Structural Differences: While all these compounds contain the piperidine ring, they differ in the substituents attached to the ring. tert-Butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate has unique ethyl and methyl groups that contribute to its distinct chemical properties.
- Reactivity: The presence of different functional groups affects the reactivity and potential applications of these compounds. For example, the hydroxyl group in tert-butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate allows for specific oxidation and reduction reactions.
- Applications: Each compound has unique applications based on its structure. tert-Butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate is particularly noted for its potential in medicinal chemistry and enzyme inhibition.
Eigenschaften
Molekularformel |
C13H25NO3 |
|---|---|
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
tert-butyl 3-ethyl-4-hydroxy-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-6-10-8-14(7-9(2)11(10)15)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3 |
InChI-Schlüssel |
RUGSKXSXILDNSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN(CC(C1O)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















